Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxylate is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a dioxaborolane moiety. It is often used as a building block in the synthesis of more complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It is an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, which can modulate their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- **Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- **Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxylate apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful as a building block in organic synthesis and in the development of biologically active molecules .
Properties
Molecular Formula |
C22H34BNO4 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)16-12-14-24(15-13-16)18-10-8-17(9-11-18)23-27-21(4,5)22(6,7)28-23/h8-11,16H,12-15H2,1-7H3 |
InChI Key |
QUHUPRORCCGOHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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